molecular formula C10H17N3O4 B2896097 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid CAS No. 2095409-43-9

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid

Cat. No.: B2896097
CAS No.: 2095409-43-9
M. Wt: 243.263
InChI Key: OMAJGFBHQOFABU-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid is a synthetic compound with applications in scientific research. The structure includes a diazirine group, which makes it useful for photoaffinity labeling—a technique to study molecular interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid, starting materials typically include tert-butyl carbamate, methyl acrylate, and a diazirine precursor. The general synthetic route involves:

  • N-Boc Protection: : tert-butyl carbamate is introduced to protect the amino group.

  • Diazirine Formation: : Incorporation of the diazirine moiety into the propanoic acid backbone.

  • Final Assembly: : Combining the protected amino acid and diazirine components under controlled conditions.

Industrial Production Methods: In industrial settings, large-scale production leverages automated reactors and optimized reaction conditions to enhance yield and purity. Common practices include:

  • Continuous Flow Chemistry: : For efficient, large-volume synthesis.

  • Optimization of Temperature and Pressure: : To ensure the stability of the diazirine group during synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid undergoes various chemical reactions including:

  • Oxidation: : Generates corresponding diazirine oxide.

  • Reduction: : Can break the diazirine ring to form amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4).

  • Substitution Reagents: : Halides or nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation: : Results in diazirine oxides.

  • Reduction: : Forms primary amines.

  • Substitution: : Produces derivatives with varied functional groups.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid has diverse applications:

  • Chemistry: : Used in creating photo-reactive probes for studying chemical interactions.

  • Biology: : Applied in photoaffinity labeling to identify binding sites on proteins.

  • Medicine: : Helps in drug discovery by mapping drug-target interactions.

  • Industry: : Used in developing advanced materials with specific binding properties.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: Upon exposure to UV light, the diazirine group in the compound generates a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, enabling the capture of transient molecular interactions.

Molecular Targets and Pathways Involved

  • Proteins: : Binds to active sites or interaction domains.

  • DNA/RNA: : Can target nucleotide sequences in proximity during photoactivation.

  • Lipids: : Interacts with lipid membranes, useful in membrane protein studies.

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid stands out due to its specific diazirine functionality, which is stable under most conditions but highly reactive upon UV exposure.

Similar Compounds

  • Diazirine-Linked Amino Acids: : 3-Azidophenylalanine.

  • Photoaffinity Probes: : Benzophenone derivatives.

  • Reactive Amino Acids: : 4-Azido-2,3,5,6-tetrafluorobenzoic acid.

This makes it a versatile tool for probing molecular interactions with precision and minimal disruption to biological systems.

Properties

IUPAC Name

3-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-9(2,3)17-8(16)11-6(7(14)15)5-10(4)12-13-10/h6H,5H2,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJGFBHQOFABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-43-9
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid
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